molecular formula C10H14ClNO B13456589 2-Amino-1-(4-ethylphenyl)ethanone Hydrochloride

2-Amino-1-(4-ethylphenyl)ethanone Hydrochloride

Cat. No.: B13456589
M. Wt: 199.68 g/mol
InChI Key: KQFJTAPVOZRIIC-UHFFFAOYSA-N
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Description

2-Amino-1-(4-ethylphenyl)ethanone Hydrochloride is an organic compound with the molecular formula C10H13NOClH It is a hydrochloride salt form of 2-Amino-1-(4-ethylphenyl)ethanone, which is characterized by the presence of an amino group and an ethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-ethylphenyl)ethanone Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylacetophenone and ammonia.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and purification systems helps in achieving consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-ethylphenyl)ethanone Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (methyl iodide).

Major Products Formed

    Oxidation: Formation of 4-ethylbenzaldehyde or 4-ethylbenzoic acid.

    Reduction: Formation of 2-amino-1-(4-ethylphenyl)ethanol.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-Amino-1-(4-ethylphenyl)ethanone Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-ethylphenyl)ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the phenyl ring play crucial roles in its binding to target molecules. The compound may exert its effects by modulating enzyme activity, receptor binding, or cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride: Similar structure but with a hydroxyl group instead of an ethyl group.

    2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride: Contains a chlorine atom instead of an ethyl group.

    2-Amino-1-(4-methylphenyl)ethanone Hydrochloride: Features a methyl group instead of an ethyl group.

Uniqueness

2-Amino-1-(4-ethylphenyl)ethanone Hydrochloride is unique due to the presence of the ethyl group, which imparts distinct chemical and physical properties. This structural variation can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-amino-1-(4-ethylphenyl)ethanone;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-2-8-3-5-9(6-4-8)10(12)7-11;/h3-6H,2,7,11H2,1H3;1H

InChI Key

KQFJTAPVOZRIIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CN.Cl

Origin of Product

United States

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